molecular formula C22H30N4O B6583531 1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide CAS No. 1251542-98-9

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide

Cat. No.: B6583531
CAS No.: 1251542-98-9
M. Wt: 366.5 g/mol
InChI Key: XJUFNRKOAYJYIW-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule featuring a pyridazine core substituted at position 6 with a 3,4-dimethylphenyl group. The piperidine-3-carboxamide moiety is modified with an N-(2-methylpropyl) chain, which may influence its pharmacokinetic properties.

Properties

IUPAC Name

1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methylpropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-15(2)13-23-22(27)19-6-5-11-26(14-19)21-10-9-20(24-25-21)18-8-7-16(3)17(4)12-18/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUFNRKOAYJYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (CAS 1144456-20-1)

  • Core Structure : Triazolo[4,3-b]pyridazin instead of pyridazine.
  • Substituents : 3-phenylpropyl group vs. 2-methylpropyl in the target compound.
  • Molecular Formula : C23H30N6O (Molar mass: 406.52 g/mol) .
  • Pharmacological Inference : The triazole-pyridazine hybrid may enhance metabolic stability compared to the pyridazine core in the target compound.

AB-PINACA and MAB-CHMINACA ()

  • Core Structure : Indazole or indole carboxamide scaffolds.
  • Substituents : Branched alkyl chains (e.g., 5-fluoropentyl in 5F-ADBICA).
  • Pharmacological Activity: Known as potent cannabinoid receptor agonists (CB1/CB2) with high binding affinity .
  • Key Difference: The target compound lacks the indazole/indole moiety, which is critical for cannabinoid receptor binding in these analogues.

Pharmacological Activity Comparison

Compound Core Structure Receptor Affinity Molecular Weight (g/mol)
Target Compound Pyridazine Hypothetical CB1/CB2 (inferred) ~387 (estimated)
N-(3-phenylpropyl)-triazolo-pyridazin Triazolo-pyridazin Unknown 406.52
AB-PINACA Indazole CB1 EC50: 0.6–3.5 nM 331.4
MAB-CHMINACA Indazole CB1 EC50: 0.2–1.8 nM 370.5

Notes:

Metabolic and Toxicity Profiles

  • Metabolism : Piperidine carboxamides are typically metabolized via hepatic cytochrome P450 enzymes. The 2-methylpropyl chain in the target compound may slow oxidation compared to shorter alkyl chains in analogues like AB-PINACA .
  • Toxicity : Pyridazine derivatives are associated with neurotoxicity in high doses, while indazole-based compounds (e.g., MAB-CHMINACA) have been linked to severe cardiovascular effects .

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